molecular formula C40H27BrO6 B1308267 4,4',4''-Tris(benzoyloxy)trityl bromide CAS No. 86610-66-4

4,4',4''-Tris(benzoyloxy)trityl bromide

Cat. No.: B1308267
CAS No.: 86610-66-4
M. Wt: 683.5 g/mol
InChI Key: PKXTVZCJOBWKIG-UHFFFAOYSA-N
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Description

Preparation Methods

4,4’,4’'-Tris(benzoyloxy)trityl bromide can be synthesized through a multi-step process involving the reaction of benzenemethanol with benzoyl chloride in the presence of a base to form 4-(benzoyloxy)benzenemethanol. This intermediate is then reacted with α,α-bis(4-(benzoyloxy)phenyl)benzenemethanol under specific conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields .

Chemical Reactions Analysis

4,4’,4’'-Tris(benzoyloxy)trityl bromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’,4’'-Tris(benzoyloxy)trityl bromide is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4,4’,4’'-Tris(benzoyloxy)trityl bromide involves the protection of hydroxyl groups in organic molecules. The benzoyloxy groups form stable esters with hydroxyl groups, preventing unwanted reactions during subsequent synthetic steps. This protection is crucial in multi-step organic synthesis, where selective reactivity is required .

Comparison with Similar Compounds

Similar compounds to 4,4’,4’'-Tris(benzoyloxy)trityl bromide include:

    4,4’,4’'-Tris(phenoxy)trityl bromide: Similar in structure but with phenoxy groups instead of benzoyloxy groups.

    4,4’,4’'-Tris(methoxy)trityl bromide: Contains methoxy groups, offering different reactivity and protection properties.

    4,4’,4’'-Tris(acetoxy)trityl bromide: Uses acetoxy groups, providing an alternative protecting strategy.

The uniqueness of 4,4’,4’'-Tris(benzoyloxy)trityl bromide lies in its specific reactivity and stability, making it a preferred choice for certain synthetic applications .

Properties

IUPAC Name

[4-[bis(4-benzoyloxyphenyl)-bromomethyl]phenyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H27BrO6/c41-40(31-16-22-34(23-17-31)45-37(42)28-10-4-1-5-11-28,32-18-24-35(25-19-32)46-38(43)29-12-6-2-7-13-29)33-20-26-36(27-21-33)47-39(44)30-14-8-3-9-15-30/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXTVZCJOBWKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)(C5=CC=C(C=C5)OC(=O)C6=CC=CC=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H27BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398062
Record name (Bromomethanetriyl)tri(4,1-phenylene) tribenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

683.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86610-66-4
Record name (Bromomethanetriyl)tri(4,1-phenylene) tribenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',4"-Tris(benzoyloxy)-trityl bromide 200000041585
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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